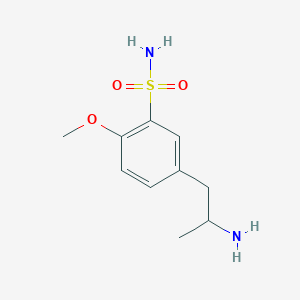

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Übersicht

Beschreibung

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (CAS: 112244-38-9) is a sulfonamide derivative with the molecular formula C10H16N2O3S and a molecular weight of 244.31 g/mol . Structurally, it features a 2-methoxybenzenesulfonamide core substituted with a 2-aminopropyl chain at the 5-position. This compound is a key chiral intermediate in synthesizing tamsulosin hydrochloride, a therapeutic agent for benign prostatic hyperplasia (BPH) . Its enantiopure (R)-form (CAS: 112101-81-2) is particularly critical, as stereochemistry directly influences pharmacological activity .

Synthetic routes include chemoenzymatic methods, such as transaminase-catalyzed amination of ketone intermediates, achieving up to 87% yield for the (R)-enantiomer , and Friedel-Crafts alkylation using D-alanine as a chiral precursor . The compound’s hydrochloride salt (CAS: 112101-75-4, molecular weight: 280.77 g/mol) enhances solubility for pharmaceutical formulations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide involves several synthetic steps. One common method includes the ammoniation hydrogenation reaction catalyzed by Pd/C in an organic solvent. This process uses chiral phenethylamine and 2-methoxy-5-(2-oxopropyl)benzenesulfonamide as starting materials. The product is then acidified to form a hydrochlorate, followed by further reaction with alkali to produce the final compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and optical purity, making it suitable for use as an intermediate in pharmaceutical manufacturing .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.

Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Treatment of Benign Prostatic Hyperplasia (BPH)

Tamsulosin is a selective alpha-1 adrenergic receptor antagonist. It specifically targets the alpha-1A subtype, which is predominantly found in the prostate. This selectivity allows for effective relief of urinary symptoms associated with BPH without significantly affecting blood pressure, making it a preferred choice for patients with hypertension .

1.2 Mechanism of Action

The compound works by relaxing the smooth muscles in the prostate and bladder neck, improving urine flow and reducing symptoms such as frequent urination and difficulty in starting urination. It achieves this by blocking the alpha-1 adrenergic receptors, which are responsible for muscle contraction in these areas .

3.1 Pharmacokinetic Properties

Tamsulosin exhibits favorable pharmacokinetic properties, including rapid absorption and a half-life that supports once-daily dosing. Studies have shown that it reaches peak plasma concentrations within 4 to 6 hours post-administration .

3.2 Side Effects and Considerations

While generally well-tolerated, Tamsulosin can cause side effects such as dizziness, headache, and potential impacts on sperm parameters in males . The safety profile indicates that it does not significantly lower blood pressure, differentiating it from non-selective alpha blockers.

Case Studies

Several clinical studies have investigated the efficacy and safety of Tamsulosin:

- Efficacy in BPH Management : A randomized controlled trial demonstrated that patients receiving Tamsulosin reported significant improvements in urinary symptoms compared to placebo groups .

- Impact on Sperm Parameters : A study evaluated the effects of Tamsulosin on sperm quality in healthy men, revealing potential negative impacts on sperm parameters, which warrants further investigation into its long-term effects on male fertility .

Wirkmechanismus

The mechanism of action of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. It acts by disrupting serotonergic circuits as a serotonin–norepinephrine–dopamine reuptake inhibitor. This interaction affects neurotransmitter levels in the brain, leading to its stimulant and hallucinogenic properties. The compound also interacts with dopamine transporters and 5-HT2A and 5-HT2B receptors, contributing to its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Derivatives

Key Observations:

- Enantiomeric Specificity : The (R)-enantiomer is pharmacologically active in tamsulosin, whereas the (S)-form exhibits negligible activity .

- Salt Forms : Hydrochloride derivatives (e.g., CAS 112101-75-4) improve bioavailability compared to the free base .

- Functional Group Modifications: Substitution of the aminopropyl group (e.g., with acetonyl or ethoxyphenoxyethyl) alters receptor binding. For example, ethoxyphenoxyethyl derivatives enhance α1-adrenergic receptor antagonism in tamsulosin .

Biologische Aktivität

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, commonly known as a precursor to Tamsulosin, exhibits significant biological activity due to its interactions with various biological systems. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: CHNOS. Its structure features a sulfonamide group, which is crucial for its biological activity. The methoxy and aminopropyl groups enhance its interaction with biological targets.

Primary Targets

This compound primarily targets:

- Serotonin Transporter (SERT)

- Dopamine Transporter (DAT)

- Norepinephrine Transporter (NET)

This compound acts as a substrate-type releaser at these transporters, functioning as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). The modulation of these neurotransmitter systems is associated with various behavioral effects, including increased locomotion and euphoric sensations.

Therapeutic Uses

Interaction with Receptors

The compound interacts with various receptors, notably:

- Alpha-1 Adrenergic Receptors : Critical for urinary function.

- Monoamine Receptors : Influences serotonergic and dopaminergic signaling pathways.

These interactions highlight the compound's potential side effects and therapeutic benefits when used clinically.

Pharmacokinetics

This compound is metabolized by cytochrome P450 isoenzymes, including CYP1A2, CYP2B6, CYP2C19, and CYP2D6. Understanding its pharmacokinetic profile is essential for optimizing dosing regimens in clinical settings.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the effects of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide with high enantiomeric purity?

- Methodology :

- Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-configured precursors) during alkylation of the benzenesulfonamide core. For example, stereoselective reduction of a ketone intermediate using catalysts like BINAP-Ru complexes can yield enantiomerically pure aminopropyl derivatives .

- Asymmetric synthesis : Employ enantioselective reductive amination with a prochiral ketone intermediate and chiral catalysts (e.g., Rhodium-DuPhos) to control stereochemistry at the aminopropyl side chain .

- Purification : Crystallization from ethanol/water mixtures under controlled pH conditions (pH 6–7) enhances enantiomeric purity .

Q. Which analytical techniques are most effective for characterizing the crystalline structure and purity of this compound?

- Methodology :

- X-ray diffraction (XRD) : Resolves crystal packing and confirms stereochemistry. For example, XRD analysis of related benzenesulfonamide derivatives revealed hydrogen-bonded dimeric structures stabilized by sulfonamide NH–O interactions .

- HPLC with chiral columns : Validates enantiomeric purity using cellulose-based CSP (Chiralpak IC) with mobile phases like hexane/isopropanol (90:10) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability; typical decomposition temperatures for similar compounds range from 180–220°C .

Q. What preliminary biological activities have been reported for this compound?

- Methodology :

- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values typically >50 µM) .

- Enzyme inhibition studies : Screen against carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO₂ hydration assays. Benzenesulfonamide derivatives often exhibit IC₅₀ values in the nanomolar range due to sulfonamide-Zn²⁺ interactions .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized for synthesizing derivatives of this compound?

- Methodology :

- Design of Experiments (DoE) : Use fractional factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a 2⁴⁻¹ design revealed that solvent polarity (e.g., DMF vs. THF) has the greatest impact on regioselectivity during sulfonamide functionalization .

- Response surface methodology (RSM) : Optimize yield and enantiomeric excess (ee) by modeling interactions between reaction time and temperature .

Q. What role does stereochemistry play in modulating the compound’s reactivity and selectivity in catalytic transformations?

- Methodology :

- Kinetic resolution studies : Compare reaction rates of (R)- and (S)-enantiomers in Pd-catalyzed cross-couplings. For example, (R)-enantiomers exhibit faster oxidative addition due to favorable steric alignment with the catalyst’s chiral phosphine ligands .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state energies and explain enantioselectivity trends .

Q. What methodologies are suitable for assessing the environmental fate and degradation pathways of this compound?

- Methodology :

- Hydrolysis studies : Monitor degradation in buffered aqueous solutions (pH 3–9) at 25–50°C. Benzenesulfonamides typically hydrolyze via acid-catalyzed cleavage of the sulfonamide bond, yielding methoxybenzoic acid and aminopropyl fragments .

- Photodegradation assays : Expose to UV light (254 nm) in simulated sunlight reactors; LC-MS/MS identifies hydroxylated or desulfonated byproducts .

Q. Data Contradiction Resolution

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for this compound?

- Methodology :

- Solvent screening : Use a standardized shake-flask method (OECD 105) to measure solubility in DMSO, methanol, and phosphate buffer (pH 7.4) at 25°C. For example, solubility in DMSO may exceed 50 mg/mL, while aqueous solubility is <1 mg/mL due to hydrophobic aminopropyl groups .

- Co-solvent strategies : Evaluate ternary phase diagrams (e.g., PEG-400/water) to enhance bioavailability for in vitro assays .

Eigenschaften

IUPAC Name |

5-(2-aminopropyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORITYIZDHJCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251764 | |

| Record name | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112244-38-9 | |

| Record name | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112244-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 5-(2-aminopropyl)-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.